molecular formula C7H9N3O2 B3367273 3-Methyl-4-nitro-1,2-benzenediamine CAS No. 170918-27-1

3-Methyl-4-nitro-1,2-benzenediamine

Cat. No.: B3367273
CAS No.: 170918-27-1
M. Wt: 167.17 g/mol
InChI Key: BPFCOFUHPWJOQR-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-1,2-benzenediamine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of benzenediamine, featuring both a methyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitro-1,2-benzenediamine typically involves the nitration of 3-methyl-1,2-benzenediamine. The process begins with the nitration of 3-methyl-1,2-benzenediamine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Methyl-1,2,4-benzenetriamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as quinones.

Scientific Research Applications

3-Methyl-4-nitro-1,2-benzenediamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-1,2-benzenediamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2-benzenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-1,2-benzenediamine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

    2-Methyl-4-nitro-1,2-benzenediamine: Positional isomer with different reactivity and applications.

Uniqueness

3-Methyl-4-nitro-1,2-benzenediamine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-methyl-4-nitrobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFCOFUHPWJOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-methyl-2,4-dinitroaniline (30 g, prepared by the procedure of A. J. Boulton, P. B. Ghosh, A. R. Katritzky, J. Chem Soc. (B), 1011 (1966)) in boiling ethanol (750 mL) is added dropwise over 90 minutes a solution of sodium sulfide nonahydrate (109.6 g) in water (750 mL). At the end of the addition, the mixture is refluxed for 30 minutes then poured in ice (2000g) and allowed to stand until all the ice has melted. The mixture is then extracted with methylene chloride and the organic layer is dried over magnesium sulfate and rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with methylene chloride to afford 2,3-diamino-6-nitrotoluene as an orange solid.
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109.6 g
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Synthesis routes and methods II

Procedure details

To a solution 3-methyl-2,4-dinitroaniline (30 g) in boiling ethanol (750 mL) is added dropwise over 90 minutes a solution of sodium sulfide nonahydrate (109.6 g) in water (750 mL). At the end of the addition, the mixture is heated to reflux for 30 minutes then poured into ice (2000 g) and allowed to stand until all the ice has melted. The mixture is then extracted with methylene chloride and the organic layer is dried over magnesium sulfate and rotary evaporated. The residue is purified by flash chromatography on silica get, eluting with methylene chloride to afford 2,3-diamino-6-nitrotoluene as an orange solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
109.6 g
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
2000 g
Type
reactant
Reaction Step Four
[Compound]
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ice
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0 (± 1) mol
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reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 30 g of 3-methyl-2,4-dinitroaniline in 750 mL of boiling ethanol is added dropwise over 90 minutes a solution of 109.6 g of sodium sulfide nonahydrate in 750 mL of water. At the end of the addition, the mixture is heated to reflux for 30 minutes then poured into ice (2000 g) and allowed to stand until all the ice has melted. The mixture is then extracted with methylene chloride and the organic layer is dried over magnesium sulfate and rotary evaporated. The residue is purified by flash column chromatography on silica gel, eluting with methylene chloride to afford 2,3-diamino-6-nitrotoluene as an orange solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
109.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
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Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2000 g
Type
reactant
Reaction Step Two
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Name
ice
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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